molecular formula C13H18ClNO3 B1473832 Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride CAS No. 2203716-71-4

Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride

Cat. No. B1473832
M. Wt: 271.74 g/mol
InChI Key: ZOVRSKLIOHPABC-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride is a chemical compound with the following properties:



  • Chemical Formula : C₁₃H₁₈ClNO₃

  • Molecular Weight : 267.74 g/mol

  • IUPAC Name : Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride

  • Synonyms : Methyl (4-hydroxy-3-methoxyphenyl)acetate hydrochloride; Methyl (4-methoxyphenyl)propionate hydrochloride



Synthesis Analysis

The synthesis of this compound involves the reaction between 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylic acid and methanol . The esterification process results in the formation of Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate . The subsequent addition of hydrochloric acid (HCl) converts the free carboxylic acid group into its hydrochloride salt form.



Molecular Structure Analysis

The molecular structure of Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride consists of a pyrrolidine ring attached to a phenyl group via an ester linkage. The methoxy group at the para position of the phenyl ring enhances its lipophilicity.



Chemical Reactions Analysis


  • Hydrolysis : Under basic conditions, the ester bond can undergo hydrolysis to yield the corresponding carboxylic acid and methanol.

  • Reduction : Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.

  • Acid-Base Reactions : The hydrochloride salt can participate in acid-base reactions, affecting its solubility and stability.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 120°C

  • Solubility : Soluble in polar organic solvents (e.g., methanol, ethanol)

  • UV-Vis and FT-IR Spectra : These can provide additional structural information.


Safety And Hazards


  • Toxicity : Handle with care due to potential toxicity.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Handling : Use appropriate protective equipment (gloves, goggles) during handling.


Future Directions


  • Biological Studies : Investigate its effects on other cancer cell lines.

  • Structural Modifications : Explore derivatives for improved potency.

  • Pharmacokinetics : Assess absorption, metabolism, and tissue accumulation.


properties

IUPAC Name

methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-10-5-3-4-9(6-10)11-7-14-8-12(11)13(15)17-2;/h3-6,11-12,14H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVRSKLIOHPABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNCC2C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride
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Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride
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Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride
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Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride
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Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride
Reactant of Route 6
Methyl 4-(3-methoxyphenyl)-3-pyrrolidinecarboxylate hydrochloride

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